molecular formula C8H7ClN2 B13011856 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine

Cat. No.: B13011856
M. Wt: 166.61 g/mol
InChI Key: TYBNSKRBFXUYIS-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with a chloromethyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine typically involves a multi-step process. One common method is the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative.

Scientific Research Applications

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pyrrolo[1,2-b]pyridazine involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but studies suggest that it may interfere with DNA synthesis or function, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)pyrrolo[1,2-b]pyridazine is unique due to its specific chloromethyl substituent, which imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-(chloromethyl)pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C8H7ClN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2

InChI Key

TYBNSKRBFXUYIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)CCl

Origin of Product

United States

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